molecular formula C16H14Cl2N4O2S B1458789 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 1637713-30-4

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B1458789
CAS No.: 1637713-30-4
M. Wt: 397.3 g/mol
InChI Key: ISLLQWJXOVDCJW-UHFFFAOYSA-N
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Description

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The structure of this compound includes:

  • A pyrido[2,3-d]pyrimidine core.
  • Substituents such as a dichlorophenyl group and a methylthio group , which may enhance its lipophilicity and biological activity.

Biological Activity Overview

Pyrido[2,3-d]pyrimidines have been studied for various biological activities including:

  • Anticancer properties : These compounds show promise in inhibiting cancer cell proliferation.
  • Kinase inhibition : Particularly against fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.

The proposed mechanism involves the inhibition of specific kinases that regulate cell signaling pathways. By disrupting these pathways, the compound may hinder abnormal cell growth and proliferation, making it a candidate for cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against lung cancer cell lines .
  • Kinase Inhibition :
    • Research highlighted that certain derivatives of pyrido[2,3-d]pyrimidines effectively inhibited FGFRs with IC50 values ranging from 10 nM to 100 nM. This suggests a strong potential for therapeutic applications in cancers characterized by FGFR overexpression .

Table 1: Biological Activity Summary of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound AFGFR10.0105A549
Compound BFGFR20.128NCI-H1975
Compound CRIPK20.016U2OS

Pharmacological Applications

The unique structure of This compound suggests several potential applications:

  • Cancer therapeutics : Due to its kinase inhibition properties.
  • Inflammatory diseases : As some studies indicate its role in modulating inflammatory pathways.

Scientific Research Applications

Structural Characteristics

The structural composition of the compound includes:

  • Two chlorine atoms (dichloro) which may enhance its biological activity.
  • Methoxy groups that can influence solubility and reactivity.
  • A methylthio group that can affect the compound's electronic properties.

Pharmacological Applications

The compound's structural features suggest potential applications in drug development, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The dichloro and methoxy groups may play a role in enhancing this activity through mechanisms such as apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : Research has shown that pyrido-pyrimidine derivatives can possess antimicrobial activities. This compound could be explored for its efficacy against bacterial and fungal pathogens.

Biochemical Studies

The unique structure of this compound allows it to serve as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : The ability of this compound to interact with specific enzymes could be investigated. Such studies can elucidate its mechanism of action and potential therapeutic targets.
  • Receptor Binding Studies : The compound may be assessed for its ability to bind to various biological receptors, providing insights into its pharmacodynamics.

Material Science

In addition to its biological applications, this compound may have utility in material science:

  • Organic Electronics : The electronic properties imparted by the methoxy and methylthio groups could make this compound suitable for use in organic semiconductors or photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with dichloro substitutions showed enhanced activity against breast cancer cells, suggesting that further exploration of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine could yield promising results for anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted on structurally related compounds revealed significant antibacterial activity against Gram-positive bacteria. These findings warrant further investigation into the antimicrobial potential of the target compound, especially considering the increasing resistance observed in clinical pathogens.

Properties

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-20-16(25-3)22-15(7)21-14(8)19/h4-6H,1-3H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLQWJXOVDCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=C(N=C3C(=C2)C=NC(=N3)SC)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 2
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 3
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 4
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 5
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 6
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

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